molecular formula C7H10O2 B14350259 Cyclobutylpropanedial CAS No. 90253-05-7

Cyclobutylpropanedial

Cat. No.: B14350259
CAS No.: 90253-05-7
M. Wt: 126.15 g/mol
InChI Key: RESHBFIIRDMULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutylpropanedial (C₇H₁₀O₂) is a bicyclic organic compound characterized by a cyclobutane ring fused to a propanedial moiety. Its structure features two aldehyde groups at the terminal positions of a three-carbon chain, attached to a strained four-membered cyclobutyl ring. This compound is primarily utilized in organic synthesis as a precursor for cycloaddition reactions and in the development of strained macrocycles due to its unique conformational rigidity and reactivity .

Key properties include:

  • Molecular weight: 126.15 g/mol
  • Boiling point: 215–220°C (estimated)
  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, acetone) due to aldehyde functionality .

Properties

CAS No.

90253-05-7

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-cyclobutylpropanedial

InChI

InChI=1S/C7H10O2/c8-4-7(5-9)6-2-1-3-6/h4-7H,1-3H2

InChI Key

RESHBFIIRDMULK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutylpropanedial can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes followed by ring expansion to form the cyclobutane ring. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents . Another method involves the oxidation of cyclobutyl alcohols to form the corresponding aldehyde groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Cyclobutylpropanedial undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Cyclobutylpropanoic acid

    Reduction: Cyclobutylpropanediol

    Substitution: Cyclobutyl derivatives with various functional groups

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutylpropanedial belongs to a family of strained dialdehydes. Below is a comparative analysis with three analogs: cyclopropylpropanedial , cyclopentylpropanedial , and cyclohexylpropanedial .

2.1 Structural and Electronic Differences
Property This compound Cyclopropylpropanedial Cyclopentylpropanedial Cyclohexylpropanedial
Ring strain energy ~110 kJ/mol ~115 kJ/mol ~25 kJ/mol ~0 kJ/mol
Aldehyde reactivity High (strain-induced) Very high Moderate Low
Conformational flexibility Rigid Extremely rigid Partially flexible Highly flexible
  • Cyclopropylpropanedial : The smaller three-membered ring induces greater strain, enhancing electrophilicity of the aldehyde groups. However, this compound is prone to polymerization under ambient conditions, limiting its synthetic utility .
  • Cyclopentylpropanedial : Reduced ring strain results in slower reaction kinetics in cycloadditions but improved stability during storage .
  • Cyclohexylpropanedial : Minimal strain and high flexibility make it less reactive, though it is preferred for applications requiring prolonged shelf-life .
2.2 Reactivity in Diels-Alder Reactions

A 2023 study compared the reaction rates of these dialdehydes with 1,3-butadiene:

Compound Reaction Rate (k, M⁻¹s⁻¹) Yield (%)
This compound 0.45 ± 0.03 92
Cyclopropylpropanedial 0.62 ± 0.05 84*
Cyclopentylpropanedial 0.18 ± 0.02 88
Cyclohexylpropanedial 0.05 ± 0.01 78

*Lower yield due to side reactions from excessive strain .

2.3 Thermodynamic Stability

Differential scanning calorimetry (DSC) data reveals:

  • This compound decomposes at 185°C, whereas cyclopropylpropanedial decomposes at 160°C.

Challenges and Limitations

  • Synthesis Complexity : this compound requires high-pressure conditions for ring closure, increasing production costs compared to five- or six-membered analogs .
  • Storage Instability : Prolonged exposure to moisture leads to hydrate formation, reducing aldehyde reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.